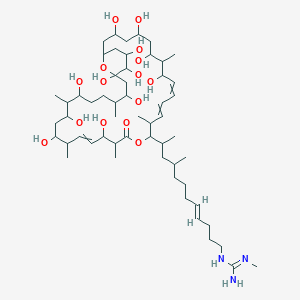

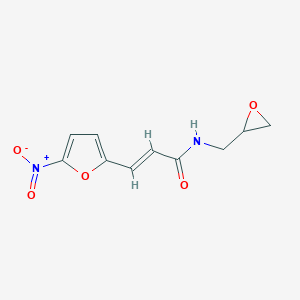

![molecular formula C19H20N2O3 B236622 N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide, also known as FLIVO, is a fluorescent probe used in scientific research to detect apoptosis, a process of programmed cell death. FLIVO is a small molecule that specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway.

Mécanisme D'action

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide specifically binds to activated caspases, which are enzymes involved in the apoptotic pathway. Caspases cleave specific protein substrates that lead to the characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide binds to the activated caspases and becomes fluorescent, allowing for visualization and quantification of apoptotic cells.

Biochemical and Physiological Effects:

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been shown to have minimal toxicity and does not interfere with normal cellular functions. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in various biological systems, including cancer cells, primary cells, and animal models, without any adverse effects. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide does not affect the activity of caspases or alter the apoptotic pathway.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is also easy to use and can be applied to various biological systems. However, N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has some limitations, including its specificity for activated caspases, which may not be present in all apoptotic pathways. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide also requires the use of fluorescence microscopy, which may not be available in all laboratories.

Orientations Futures

For N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide research include the development of more specific and sensitive probes for detecting apoptosis. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), to provide a more comprehensive understanding of apoptosis in vivo. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide could also be used to study the role of apoptosis in aging and age-related diseases.

Méthodes De Synthèse

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is synthesized by a multistep process that involves the reaction of 3-methoxybenzaldehyde with 2-amino-phenol to form 2-(3-methoxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with 3-methylbutanoyl chloride to form N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.

Applications De Recherche Scientifique

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is used as a tool to visualize and quantify apoptosis in various biological systems, including cells, tissues, and animals. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has been used in cancer research to study the efficacy of chemotherapy drugs, radiation therapy, and immunotherapy. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has also been used in neuroscience research to study neuronal death in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has the advantage of being a non-invasive and real-time imaging tool that can detect apoptosis in vivo.

Propriétés

Nom du produit |

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |

|---|---|

Formule moléculaire |

C19H20N2O3 |

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide |

InChI |

InChI=1S/C19H20N2O3/c1-12(2)9-18(22)20-14-7-8-17-16(11-14)21-19(24-17)13-5-4-6-15(10-13)23-3/h4-8,10-12H,9H2,1-3H3,(H,20,22) |

Clé InChI |

DBKLJOJRFOJYAN-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |

SMILES canonique |

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

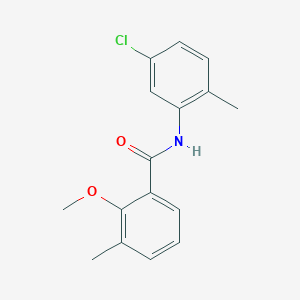

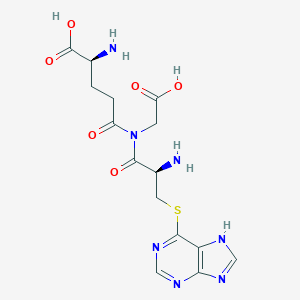

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

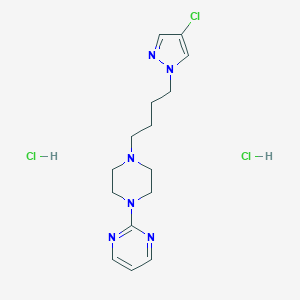

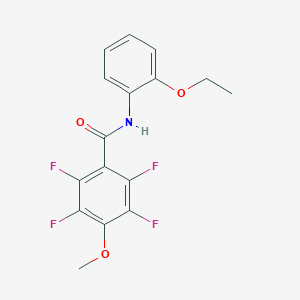

![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)

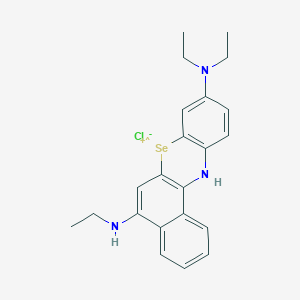

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)

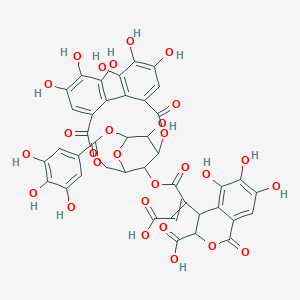

![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)

![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)